molecular formula C20H22BrFN2O3S B11349728 N-(4-bromo-3-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349728
M. Wt: 469.4 g/mol
InChI Key: WYSRTDHARCJNMN-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a bromomethylphenyl group, and a fluorophenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The bromomethylphenyl and fluorophenylmethanesulfonyl groups are then introduced through substitution reactions. Common reagents used in these reactions include bromine, fluorobenzene, and methanesulfonyl chloride. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of bromomethyl ketones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromomethyl ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine: Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new technologies and products.

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-3-METHOXYBENZAMIDE
  • N-BENZYL-4-BROMOBENZAMIDE
  • N-(4-BROMO-3-METHYLPHENYL)-4-(DIFLUOROMETHOXY)BENZAMIDE

Uniqueness: N-(4-BROMO-3-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H22BrFN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22BrFN2O3S/c1-14-12-18(6-7-19(14)21)23-20(25)16-8-10-24(11-9-16)28(26,27)13-15-2-4-17(22)5-3-15/h2-7,12,16H,8-11,13H2,1H3,(H,23,25)

InChI Key

WYSRTDHARCJNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)Br

Origin of Product

United States

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